3-Amino-N-(4-fluorophenyl)benzenesulfonamide chemical properties
3-Amino-N-(4-fluorophenyl)benzenesulfonamide chemical properties
An In-Depth Technical Guide to the Chemical Properties of 3-Amino-N-(4-fluorophenyl)benzenesulfonamide
Executive Summary
This technical guide provides a comprehensive analysis of the chemical properties, synthesis, and potential applications of 3-Amino-N-(4-fluorophenyl)benzenesulfonamide (CAS 953717-92-5). As a member of the benzenesulfonamide class, this molecule possesses a scaffold of significant pharmacological interest. This document is intended for researchers, medicinal chemists, and drug development professionals, offering insights into its physicochemical characteristics, synthetic accessibility, and reactivity. By contextualizing the compound within the broader landscape of sulfonamide chemistry, this guide serves as a foundational resource for leveraging its structural features in research and development, particularly in the design of enzyme inhibitors and other therapeutic agents.
The Benzenesulfonamide Scaffold: A Cornerstone of Medicinal Chemistry
The benzenesulfonamide moiety is a privileged scaffold in drug discovery, renowned for its role in a wide array of therapeutic agents. Its prominence began with the discovery of sulfonamide antibacterials (sulfa drugs), which act by inhibiting bacterial dihydropteroate synthase.[1][2] Beyond this, the scaffold is a classic pharmacophore for inhibiting carbonic anhydrases (CAs), a family of metalloenzymes involved in numerous physiological processes.[3]
Pharmacological Significance
Primary sulfonamides (-SO₂NH₂) are potent inhibitors of carbonic anhydrases, a class of enzymes targeted for treating glaucoma, epilepsy, and certain types of cancer.[3] The sulfonamide group coordinates to the zinc ion in the enzyme's active site, forming the basis of its inhibitory action. The substitution pattern on the aromatic ring and the sulfonamide nitrogen dictates the molecule's binding affinity and isoform selectivity.[3][4] The presence of an amino group and a substituted N-phenyl ring, as in 3-Amino-N-(4-fluorophenyl)benzenesulfonamide, offers vectors for chemical modification to fine-tune these properties.
Principles of Structure-Activity Relationship (SAR)
For benzenesulfonamide-based CA inhibitors, substituents on the aromatic ring can form additional interactions within the active site, influencing both potency and selectivity.[3] The 3-amino group on the benzenesulfonamide ring can act as a hydrogen bond donor or acceptor and serves as a critical handle for further chemical modification. The N-(4-fluorophenyl) group can engage in hydrophobic interactions, while the fluorine atom may enhance binding affinity through favorable electrostatic interactions or improve metabolic stability.
Physicochemical Profile of 3-Amino-N-(4-fluorophenyl)benzenesulfonamide
A thorough understanding of a compound's physicochemical properties is essential for its application in research and drug development. While extensive experimental data for this specific molecule is not widely published, a combination of data from suppliers and reliable computational predictions provides a strong foundational profile.
Chemical Identity and Core Properties
The fundamental identifiers and structural details of the molecule are summarized below.
| Property | Value | Source |
| CAS Number | 953717-92-5 | [5] |
| Molecular Formula | C₁₂H₁₁FN₂O₂S | [6] |
| Molecular Weight | 266.29 g/mol | [6] |
| Canonical SMILES | C1=CC(=CC=C1N)S(=O)(=O)NC2=CC=C(C=C2)F | N/A |
Predicted Physicochemical Data
The following properties have been predicted using computational models, offering valuable guidance for experimental design.
| Property | Predicted Value | Source |
| Boiling Point | 455.1 ± 55.0 °C | [5] |
| Density | 1.439 ± 0.06 g/cm³ | [5] |
| pKa | 8.87 ± 0.10 | [5] |
| XLogP3 | 2.0 | [7] |
| Hydrogen Bond Donors | 2 | [7] |
| Hydrogen Bond Acceptors | 4 | [7] |
Solubility Profile
Based on its structure, 3-Amino-N-(4-fluorophenyl)benzenesulfonamide is expected to be soluble in many common organic solvents such as ethers, tetrahydrofuran (THF), and dichloromethane (DCM).[8] Its solubility in aqueous media is likely to be limited, though the presence of amino and sulfonamide groups may allow for solubility in acidic or basic solutions. The use of co-solvents or formulation strategies, such as natural deep eutectic solvents (NADES), may be explored to enhance solubility for biological assays.[9]
Caption: 2D structure of 3-Amino-N-(4-fluorophenyl)benzenesulfonamide.
Synthesis and Characterization
The synthesis of 3-Amino-N-(4-fluorophenyl)benzenesulfonamide can be achieved through established and reliable organic chemistry methodologies. A logical retrosynthetic analysis points to a straightforward and robust synthetic route.
Retrosynthetic Analysis
The most logical disconnection is at the sulfonamide (S-N) bond. This approach simplifies the molecule into two readily available or easily synthesized starting materials: 3-aminobenzenesulfonyl chloride and 4-fluoroaniline.
Caption: Retrosynthetic pathway for the target molecule.
General Synthetic Protocol
This protocol outlines a standard procedure for the formation of the sulfonamide bond.
Objective: To synthesize 3-Amino-N-(4-fluorophenyl)benzenesulfonamide from 3-nitrobenzenesulfonyl chloride and 4-fluoroaniline, followed by reduction.
Materials:
-
3-Nitrobenzenesulfonyl chloride
-
4-Fluoroaniline
-
Pyridine or Triethylamine (TEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Iron (Fe) powder or Tin(II) chloride (SnCl₂)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Sulfonamide Formation:
-
Dissolve 4-fluoroaniline (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 3-nitrobenzenesulfonyl chloride (1.0 eq) in DCM to the cooled mixture dropwise over 30 minutes. The choice of the nitro-precursor is strategic to avoid side reactions with the free amine during the sulfonylation step.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 3-Nitro-N-(4-fluorophenyl)benzenesulfonamide.
-
-
Nitro Group Reduction:
-
Dissolve the crude nitro-intermediate in ethanol or acetic acid.
-
Add iron powder (5.0 eq) and a catalytic amount of concentrated HCl.
-
Heat the mixture to reflux (approximately 80-90 °C) for 2-4 hours, monitoring by TLC until the starting material is consumed.[10]
-
Cool the reaction, filter through celite to remove the iron salts, and neutralize the filtrate carefully with a saturated solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
-
Purification:
-
Purify the resulting crude product by column chromatography (silica gel) using a suitable eluent system (e.g., hexane/ethyl acetate gradient) or by recrystallization to obtain pure 3-Amino-N-(4-fluorophenyl)benzenesulfonamide.
-
Spectroscopic Characterization (Anticipated)
Confirmation of the final structure would rely on standard spectroscopic methods.[11]
| Technique | Anticipated Key Features |
| ¹H NMR | - Multiplets in the aromatic region (δ 6.5-8.0 ppm).- Broad singlet for the -NH₂ protons.- Broad singlet for the sulfonamide -NH- proton. |
| ¹³C NMR | - Resonances in the aromatic region (δ 110-150 ppm).- Carbon attached to fluorine will show a large C-F coupling constant. |
| FT-IR (cm⁻¹) | - N-H stretching of the primary amine (~3300-3500 cm⁻¹).- Asymmetric and symmetric S=O stretching of the sulfonamide (~1330-1370 and ~1150-1180 cm⁻¹). |
| Mass Spec (ESI) | - Expected [M+H]⁺ or [M-H]⁻ ion corresponding to the molecular weight (266.29). |
Chemical Reactivity and Derivatization
The molecule contains two key reactive sites: the 3-amino group and the acidic sulfonamide proton, making it a versatile building block for creating libraries of new compounds.[1]
Reactions of the 3-Amino Group
The primary aromatic amine is a nucleophilic center that can undergo a variety of transformations.
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Schiff Base Formation: Condensation with aldehydes or ketones to yield imines, a common reaction in the synthesis of biologically active molecules.[2][12]
-
Diazotization: Reaction with nitrous acid (HNO₂) to form a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents (e.g., -OH, -CN, halogens) via Sandmeyer-type reactions.
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- 10. Design, Synthesis, and Antimicrobial Evaluation of Some New Thiopyrimidin-Benzenesulfonamide Compounds[v1] | Preprints.org [preprints.org]
- 11. researchgate.net [researchgate.net]
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